Bis(4-amino-1-anthraquinonyl)amine

Beschreibung

The exact mass of the compound Bis(4-amino-1-anthraquinonyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7227. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-amino-1-anthraquinonyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-amino-1-anthraquinonyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

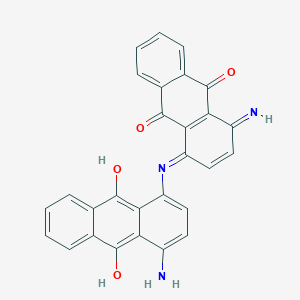

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17N3O4/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33/h1-12,29,33,35H,30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNVLAFSMZBOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059585 | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-87-0 | |

| Record name | Bis(4-amino-1-anthraquinonyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,1'-iminobis[4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diamino-1,1'-iminodianthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-AMINO-1-ANTHRAQUINONYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL1ME3L44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4'-Diamino-1,1'-dianthraquinonylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4,4'-diamino-1,1'-dianthraquinonylamine, a significant scaffold in medicinal chemistry and materials science. The primary focus is on a robust and well-documented three-step synthesis, commencing with the preparation of the key intermediate, 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid), followed by a copper-catalyzed Ullmann condensation, and culminating in a desulfonation to yield the target molecule. This guide delves into the mechanistic underpinnings of each synthetic step, offering detailed, field-proven protocols and critical insights into experimental choices to ensure reproducibility and high purity of the final product.

Introduction

4,4'-Diamino-1,1'-dianthraquinonylamine and its derivatives are a class of compounds that have garnered significant interest due to their diverse applications, ranging from high-performance pigments to potential therapeutic agents. The rigid, planar structure of the dianthraquinonylamine core, coupled with the reactive amino functionalities, makes it a versatile platform for the development of novel molecules with unique photophysical and biological properties. This guide is designed to serve as a detailed roadmap for researchers engaged in the synthesis of this important molecule, providing not only procedural details but also the scientific rationale behind the methodologies.

Primary Synthetic Pathway: A Three-Step Approach

The most established and reliable route to 4,4'-diamino-1,1'-dianthraquinonylamine involves a three-step sequence. This pathway is advantageous due to the accessibility of the starting materials and the relatively high yields achievable at each stage.

Figure 1: Overall three-step synthesis pathway.

Step 1: Synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic Acid)

The synthesis of the pivotal intermediate, bromaminic acid, is typically achieved from 1-aminoanthraquinone through a one-pot sulfonation and bromination process, commonly referred to as the "oleum method".[1][2]

Mechanism:

The reaction proceeds via an electrophilic aromatic substitution. Initially, the 1-aminoanthraquinone is sulfonated in the presence of oleum (fuming sulfuric acid). The amino group at the 1-position is a powerful ortho-, para-director. However, under the strongly acidic conditions of the oleum, the amino group is protonated to form an ammonium salt, which is a meta-director. Despite this, the strong activating effect of the amino group and the reaction conditions favor sulfonation at the 2-position. Subsequent bromination occurs at the 4-position, which is activated by the amino group and now sterically accessible. A desulfonation step can be incorporated to improve the yield and purity of the desired monosulfonated product by removing any disulfonated byproducts.[3]

Experimental Protocol: Oleum Method [1]

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Sulfonation: Charge the flask with 20% oleum (150 ml) and add anhydrous sodium sulfate (20 g). Cool the mixture and slowly add 1-aminoanthraquinone (150 g) while maintaining the temperature below 60 °C.

-

Heat the reaction mixture to 110 °C for 3 hours.

-

Cool the mixture to 80 °C and add an additional 55 ml of 20% oleum.

-

Reheat the mixture to 110 °C and maintain for another 3 hours to complete the sulfonation.

-

Bromination: Cool the reaction mixture to 80 °C and add a catalytic amount of iodine (0.1-0.2 g).

-

Slowly add bromine (24 ml) dropwise over several hours while maintaining the temperature at 80 °C. The reaction is typically monitored by a suitable analytical method until completion (approximately 16 hours).

-

Work-up: Carefully remove any excess bromine by applying a vacuum or bubbling a stream of inert gas through the mixture.

-

Slowly dilute the reaction mixture with 30% sulfuric acid (135 ml) to precipitate the sulfate salt of bromaminic acid.

-

Isolation: Filter the precipitate and wash sequentially with 70% sulfuric acid (300 ml) and then 30% sulfuric acid (200 ml).

-

Hydrolysis and Neutralization: Stir the filter cake in water (2000 ml) and adjust the pH to 1 with a 25% sodium hydroxide solution at 95 °C to obtain a solution of the sodium salt of bromaminic acid. This solution can be used directly in the next step or the product can be salted out and isolated.

Data Summary for Bromaminic Acid Synthesis:

| Parameter | Value | Reference |

| Starting Material | 1-Aminoanthraquinone | [1] |

| Reagents | 20% Oleum, Sodium Sulfate, Bromine, Iodine | [1] |

| Temperature | Sulfonation: 110 °C; Bromination: 80 °C | [1] |

| Reaction Time | Sulfonation: ~6 hours; Bromination: ~16 hours | [1] |

| Purity of Product | 93-94% | [1] |

| Yield | >70% | [1] |

Step 2: Ullmann Condensation to 4,4'-Diamino-1,1'-dianthraquinonyl-3,3'-disulfonic acid

The Ullmann condensation is a cornerstone of this synthesis, involving the copper-catalyzed self-coupling of two molecules of bromaminic acid to form the dianthraquinonylamine backbone.[4]

Mechanism:

The precise mechanism of the Ullmann condensation is complex and has been the subject of extensive research. The generally accepted pathway involves the formation of an organocopper intermediate. In this specific reaction, it is proposed that Cu(I) species, which can be generated in situ from copper powder, undergoes oxidative addition to the carbon-bromine bond of bromaminic acid. This is followed by a coupling reaction with a second molecule of bromaminic acid and subsequent reductive elimination to form the new C-N bond and regenerate the active copper catalyst.[5][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. preprints.org [preprints.org]

- 4. EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann coupling-An overview - operachem [operachem.com]

Introduction: The Significance of 1,4-Naphthoquinone

An In-depth Technical Guide to 1,4-Naphthoquinone (CAS 130-15-4) for Researchers and Drug Development Professionals

1,4-Naphthoquinone, with the CAS number 130-15-4, is a quinone derived from naphthalene.[1] It presents as volatile yellow triclinic crystals with a sharp odor similar to benzoquinone.[1] This compound is of significant interest to researchers and drug development professionals due to its role as a key structural motif in a variety of natural products and synthetic compounds with diverse biological activities.[2][3] Notably, natural vitamin K is a derivative of 1,4-naphthoquinone.[1] Its planar structure, composed of an aromatic ring fused to a quinone subunit, is fundamental to its chemical reactivity and pharmacological properties.[1]

Derivatives of 1,4-naphthoquinone have demonstrated a wide array of pharmacological effects, including cytotoxic, antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic properties.[1] These biological activities are often attributed to the compound's redox properties and its ability to act as an electrophile.[4] This guide provides a comprehensive overview of the physical and chemical characteristics of 1,4-naphthoquinone, its synthesis, and its applications, with a focus on its relevance in the field of drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of 1,4-naphthoquinone is essential for its handling, formulation, and application in research and development.

Table 1: Physical and Chemical Properties of 1,4-Naphthoquinone

| Property | Value | Reference |

| CAS Number | 130-15-4 | [1] |

| Molecular Formula | C₁₀H₆O₂ | [1] |

| Molecular Weight | 158.15 g/mol | [1][5] |

| Appearance | Yellow needles or brownish-green powder | [5] |

| Odor | Sharp, similar to benzoquinone | [1] |

| Melting Point | 126 °C (259 °F; 399 K) | [1] |

| Boiling Point | Begins to sublime at 100 °C | [1] |

| Density | 1.422 g/cm³ | [1][5] |

| Solubility in Water | 0.09 g/L | [1] |

| Solubility in Organic Solvents | Almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents like ethanol and DMSO.[1][6] Freely soluble in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform.[5] | |

| LogP (Octanol-Water Partition Coefficient) | 1.71 | [5] |

| Vapor Pressure | <1 hPa (50 °C) | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-naphthoquinone.

UV-Vis Absorption

The ultraviolet-visible spectrum of 1,4-naphthoquinone exhibits characteristic absorption bands. In ethanol, it shows a strong absorption peak at a wavelength of 246 nm with a molar extinction coefficient (ε) of 21,300 M⁻¹cm⁻¹.[8] The characteristic absorbance of 1,4-naphthoquinones is typically observed in the range of 240-260 nm and 280-300 nm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-naphthoquinone derivatives shows characteristic absorption bands for the carbonyl (C=O) groups, typically in the range of 1675-1653 cm⁻¹.[2] Aromatic ring vibrations are also observed in the region of 1600-1480 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of 1,4-naphthoquinone and its derivatives. The proton signals and their coupling patterns provide detailed information about the substitution pattern on the naphthoquinone core.

Chemical Reactivity and Synthesis

The reactivity of 1,4-naphthoquinone is dominated by its quinone moiety, which can undergo various chemical transformations.

Redox Chemistry

A key feature of 1,4-naphthoquinone is its ability to undergo reversible oxidation-reduction reactions.[4] This property is central to its biological activity, as it can participate in electron transfer processes within biological systems, leading to the generation of reactive oxygen species (ROS).[4]

Caption: Redox cycling of 1,4-naphthoquinone leading to ROS generation.

Diels-Alder Reactions

1,4-Naphthoquinone is a potent dienophile and readily participates in Diels-Alder reactions, a powerful method for the synthesis of complex polycyclic structures.[2][7] This reactivity is exploited in the synthesis of various derivatives with potential pharmacological applications.[2] For instance, it is a precursor to anthraquinone.[1]

Synthesis of 1,4-Naphthoquinone

The industrial synthesis of 1,4-naphthoquinone typically involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst.[1] Reaction: C₁₀H₈ + 3/2 O₂ → C₁₀H₆O₂ + H₂O[1]

In a laboratory setting, 1,4-naphthoquinone can be prepared by the oxidation of various naphthalene derivatives.[1] A common and cost-effective method is the oxidation of naphthalene using chromium trioxide.[1]

Caption: Industrial and laboratory synthesis routes for 1,4-naphthoquinone.

Applications in Drug Development

The diverse biological activities of 1,4-naphthoquinone and its derivatives make them attractive scaffolds for drug discovery.[3][4]

-

Anticancer Agents: Many naphthoquinone derivatives exhibit significant cytotoxic activity against various cancer cell lines.[1] Their mechanism of action is often linked to the generation of oxidative stress and the inhibition of key enzymes involved in cell proliferation.[4]

-

Antimicrobial and Antifungal Agents: The antimicrobial and antifungal properties of naphthoquinones have been extensively studied.[1][4] Dichlone, a chlorinated derivative of 1,4-naphthoquinone, is used as a fungicide.[1]

-

Anti-inflammatory and Antipyretic Properties: Certain derivatives have shown promising anti-inflammatory and antipyretic effects.[1]

-

Neuroprotective and Cardioprotective Effects: Recent research has highlighted the potential of 1,4-naphthoquinones in protecting against neurodegenerative diseases and ischemic events.[3]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Detection

Objective: To detect the presence of 1,4-naphthoquinone in a sample.

Materials:

-

Silica gel TLC plates (e.g., Silufol UV 254)

-

Developing solvent: 90:10 Methanol-Chloroform

-

Spray reagent: 3% solution of an amine (e.g., aniline) in ethanol

-

Sample solution (dissolved in a suitable solvent)

-

Standard solution of 1,4-naphthoquinone

Procedure:

-

Spot the sample and standard solutions onto the baseline of the TLC plate.

-

Develop the plate in a chamber saturated with the developing solvent.

-

Allow the solvent front to travel up the plate.

-

Remove the plate and mark the solvent front.

-

Air dry the plate.

-

Spray the plate with the amine reagent.

-

Observe the formation of colored spots, indicating the presence of 1,4-naphthoquinone. The Rƒ value of the sample spot should be compared to that of the standard.

Safety and Handling

1,4-Naphthoquinone is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled.[9] It is also very toxic to aquatic life with long-lasting effects.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10] In case of insufficient ventilation, wear respiratory protection.[10]

-

Handling: Use only outdoors or in a well-ventilated area.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store locked up in a well-ventilated place.[10] Keep the container tightly closed.

-

Reactivity: 1,4-Naphthoquinone may react with many acids and bases, liberating heat and flammable gases.[5][7] It can also react with reducing agents.[5][7] When heated to decomposition, it emits acrid smoke and irritating fumes.[5]

Conclusion

1,4-Naphthoquinone is a versatile and important chemical compound with a rich history in natural products chemistry and a promising future in drug development. Its unique physicochemical properties and reactivity provide a foundation for the synthesis of a wide range of biologically active molecules. A thorough understanding of its characteristics, as outlined in this guide, is crucial for researchers and scientists working to unlock its full therapeutic potential.

References

-

PubChem. (n.d.). 1,4-Naphthoquinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 1,4-Naphthoquinone. Retrieved from [Link]

-

Pérez-Cruz, C., et al. (2021). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 26(16), 4993. Retrieved from [Link]

-

Jia, L., et al. (2010). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 22(5), 3563-3568. Retrieved from [Link]

-

Shcherbakova, I. V., et al. (2020). 1,4-Naphthoquinones: Some Biological Properties and Application. Molekuliarnaia biologiia, 54(5), 741-756. Retrieved from [Link]

-

MacLeod, J. K., & Sutherland, M. D. (1968). Synthesis of some 1,4-naphthoquinones and reactions relating to their use in the study of bacterial growth inhibition. Canadian Journal of Chemistry, 46(11), 1859-1870. Retrieved from [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. Retrieved from [Link]

-

Scribd. (n.d.). Anthraquinone Dye Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Industrial Significance of 1,4-Naphthoquinone. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,1'-Iminobis(4-aminoanthraquinone). Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,4-Naphthoquinone. Retrieved from [Link]

- Google Patents. (n.d.). CN102634550A - Synthetic method of 1, 4-naphthoquinone compound.

-

ResearchGate. (n.d.). Theoretical UV-Vis absorption spectra of 1,4-naphthoquinone computed.... Retrieved from [Link]

-

Scientific Research Publishing. (2014). One-Pot Process of Naphthoquinones Synthesis from Hydroquinone in the Presence of Solutions of Mo-V-P Heteropolyacids as Bifunctional Catalysts. Modern Research in Catalysis, 3(3), 89-95. Retrieved from [Link]

-

Scribd. (n.d.). Anthraquinone Dyes and Intermediates. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BIS(4-AMINO-1-ANTHRAQUINONYL)AMINE. Retrieved from [Link]

-

PubChem. (n.d.). 1,8-Cineole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. 1,4-Naphthoquinones: Some Biological Properties and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1,4-Naphthoquinone | 130-15-4 [chemicalbook.com]

- 8. PhotochemCAD | 1,4-Naphthoquinone [photochemcad.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. fishersci.com [fishersci.com]

Unraveling the Molecular Tactics of Bis(4-amino-1-anthraquinonyl)amine: A Guide to Its Hypothesized Mechanisms of Action

Introduction

The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Bis(4-amino-1-anthraquinonyl)amine, with its distinct dimeric structure, represents a compelling molecule within this class.[3] While specific comprehensive studies on this exact molecule are limited, its structural similarity to well-characterized bis-anthraquinone and aminoanthraquinone compounds allows us to formulate several evidence-based hypotheses regarding its mechanism of action.[4][5] This guide provides an in-depth exploration of these potential mechanisms, grounded in established biochemical and pharmacological principles. We will delve into the experimental methodologies required to validate these hypotheses, offering not just protocols, but the strategic rationale behind each experimental choice. Our focus is on empowering researchers to design and execute robust studies to elucidate the full therapeutic potential of this and similar compounds.

Hypothesis 1: Disruption of Genomic Integrity via DNA Intercalation

The planar, aromatic nature of the anthraquinone rings is a strong indicator of potential DNA intercalation.[6] This mode of action involves the insertion of the molecule between the base pairs of the DNA double helix, leading to a cascade of disruptive effects on cellular processes that rely on DNA as a template.

Mechanistic Overview

Intercalation physically distorts the DNA structure, unwinding the helix and increasing the distance between adjacent base pairs. This structural perturbation can interfere with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. The stability of the intercalated complex is crucial for its efficacy, and the dual anthraquinone moieties of Bis(4-amino-1-anthraquinonyl)amine may allow for a particularly strong and durable interaction with the DNA duplex.

Supporting Evidence

Numerous anthraquinone derivatives, including the widely used anticancer drug doxorubicin, exert their cytotoxic effects in part through DNA intercalation.[6][7] The presence of two planar anthraquinone systems in Bis(4-amino-1-anthraquinonyl)amine suggests a high affinity for DNA, potentially leading to more potent inhibition of DNA-dependent processes compared to mono-anthraquinone compounds.

Experimental Protocol: DNA Thermal Denaturation Assay

This biophysical assay provides a direct measure of a compound's ability to stabilize the DNA double helix, a hallmark of intercalation.[8] The rationale is that an intercalating agent will increase the melting temperature (T_m) of DNA, the temperature at which 50% of the double-stranded DNA dissociates into single strands.

Step-by-Step Methodology:

-

Preparation of DNA Solution:

-

Dissolve calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to a final concentration of 50 µg/mL.

-

Ensure complete dissolution by gentle overnight rotation at 4°C.

-

-

Compound Preparation:

-

Prepare a stock solution of Bis(4-amino-1-anthraquinonyl)amine in DMSO.

-

Create a series of dilutions to achieve the desired final concentrations for the assay.

-

-

Assay Setup:

-

In a quartz cuvette, mix the DNA solution with the compound at various concentrations. Include a DNA-only control and a vehicle (DMSO) control.

-

Allow the mixture to incubate at room temperature for at least 30 minutes to ensure binding equilibrium.

-

-

Thermal Denaturation:

-

Use a spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

-

-

Data Analysis:

-

Plot absorbance versus temperature. The T_m is the temperature at the midpoint of the transition.

-

Calculate the change in melting temperature (ΔT_m) by subtracting the T_m of the control from the T_m of the compound-treated samples.

-

Data Presentation: Illustrative Thermal Denaturation Data

| Compound Concentration (µM) | T_m (°C) | ΔT_m (°C) |

| 0 (Control) | 68.5 | 0 |

| 1 | 72.0 | 3.5 |

| 5 | 76.8 | 8.3 |

| 10 | 81.2 | 12.7 |

Experimental Workflow: DNA Thermal Denaturation

Caption: Workflow for DNA Thermal Denaturation Assay.

Hypothesis 2: Topoisomerase II Poisoning

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition is a clinically validated anticancer strategy.

Mechanistic Overview

Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks. Topoisomerase II "poisons" act by stabilizing the covalent complex formed between the enzyme and the cleaved DNA (the cleavage complex).[7] This prevents the religation step, leading to an accumulation of DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[9]

Supporting Evidence

Many successful anthraquinone-based anticancer drugs, such as mitoxantrone, are potent topoisomerase II poisons.[10] The core structure of Bis(4-amino-1-anthraquinonyl)amine is well-suited to interact with both DNA and the topoisomerase II enzyme at the cleavage site, a common feature of this class of inhibitors.[6]

Experimental Protocol: In Vitro Topoisomerase II DNA Cleavage Assay

This biochemical assay directly visualizes the stabilization of the topoisomerase II-DNA cleavage complex. The rationale is that a topoisomerase II poison will increase the amount of linearized plasmid DNA from its supercoiled form in the presence of the enzyme.

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP).

-

-

Assay Components:

-

Add 250 ng of supercoiled plasmid DNA (e.g., pBR322) to the reaction buffer.

-

Add varying concentrations of Bis(4-amino-1-anthraquinonyl)amine. Include a no-drug control and a positive control (e.g., etoposide).

-

Initiate the reaction by adding 2 units of human topoisomerase IIα.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 1% SDS and 50 µg/mL proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.

-

-

Analysis by Gel Electrophoresis:

-

Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at a constant voltage until the different DNA forms are well-separated.

-

-

Visualization and Quantification:

-

Visualize the DNA bands under UV light. The supercoiled, relaxed, and linear forms of the plasmid will migrate at different rates.

-

Quantify the intensity of the linear DNA band relative to the total DNA in each lane.

-

Data Presentation: Illustrative Topoisomerase II Inhibition Data

| Compound | IC_50 for Topo II Inhibition (µM) |

| Doxorubicin | 2.5 |

| Mitoxantrone | 1.8 |

| Compound 9d (Phthalazine-based) | 7.02[7] |

| Bis(4-amino-1-anthraquinonyl)amine | To be determined |

Signaling Pathway: Topoisomerase II Inhibition

Caption: Inhibition of the Topoisomerase II catalytic cycle.

Hypothesis 3: Modulation of Cellular Signaling through Kinase Inhibition

The human kinome represents a large family of enzymes that are central to cellular signal transduction. Their dysregulation is a common feature of cancer, making them attractive therapeutic targets.

Mechanistic Overview

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins. By competing with ATP for the binding site on a kinase, small molecule inhibitors can block these signaling cascades, thereby inhibiting cancer cell proliferation, survival, and migration.

Supporting Evidence

The anthraquinone scaffold has been identified in several kinase inhibitors.[1] The structural features of Bis(4-amino-1-anthraquinonyl)amine, including its aromatic rings and hydrogen-bonding donor/acceptor groups, are conducive to binding within the ATP-binding pocket of various kinases.

Experimental Protocol: Kinome Profiling

To identify potential kinase targets in an unbiased manner, a kinome-wide profiling assay is the preferred approach.[11][12] This allows for the simultaneous assessment of a compound's activity against a large panel of kinases.

Step-by-Step Methodology (Conceptual):

-

Compound Preparation:

-

Provide a high-concentration stock solution of Bis(4-amino-1-anthraquinonyl)amine in DMSO.

-

-

Kinase Panel Screening:

-

The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of purified, active kinases (e.g., the Reaction Biology HotSpot™ platform).

-

Kinase activity is typically measured by quantifying the phosphorylation of a specific substrate, often using a radiometric assay with ³³P-ATP.

-

-

Data Analysis:

-

The percentage of inhibition for each kinase is calculated relative to a vehicle control.

-

"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >90%).

-

-

Dose-Response Follow-up:

-

For the identified hits, a dose-response curve is generated by testing the compound at multiple concentrations.

-

The IC_50 value (the concentration at which 50% of the kinase activity is inhibited) is calculated for each target kinase.

-

Data Presentation: Illustrative Kinase Inhibition Data

| Kinase Target | % Inhibition at 10 µM | IC_50 (µM) |

| CDK2/cyclin A | 95% | 0.8 |

| GSK3β | 88% | 1.5 |

| Aurora A | 75% | 3.2 |

| EGFR | 12% | > 20 |

| VEGFR2 | 8% | > 20 |

Signaling Pathway: Generic Kinase Cascade

Caption: Inhibition of a representative kinase signaling pathway.

Hypothesis 4: Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. A key goal of many cancer therapies is to induce apoptosis in tumor cells.

Mechanistic Overview

The cellular damage caused by DNA intercalation, topoisomerase II poisoning, and the inhibition of critical survival kinases is expected to converge on the activation of apoptotic pathways. DNA double-strand breaks, for instance, are potent activators of the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Supporting Evidence

Anthraquinone derivatives are well-documented inducers of apoptosis in various cancer cell lines.[2] The cytotoxic activity observed for these compounds is often directly correlated with their ability to trigger this cell death program.[4]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] The rationale is based on two key cellular changes during apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, and the loss of membrane integrity in late-stage apoptosis.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Bis(4-amino-1-anthraquinonyl)amine for a specified time (e.g., 24, 48 hours). Include an untreated and a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. Adherent cells are detached using trypsin.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

FITC-Annexin V is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2 or FL3).

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Data Presentation: Illustrative Apoptosis Data

| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Control | 95.2 | 2.1 | 2.7 |

| 1 µM Compound | 78.5 | 12.3 | 9.2 |

| 5 µM Compound | 45.1 | 28.7 | 26.2 |

| 10 µM Compound | 15.8 | 40.5 | 43.7 |

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Synergistic Effects and Future Directions

It is highly probable that the ultimate biological activity of Bis(4-amino-1-anthraquinonyl)amine is not the result of a single mechanism but a synergistic interplay of multiple actions. For instance, DNA intercalation may enhance the trapping of topoisomerase II on the DNA, and the resulting DNA damage can be amplified by the inhibition of a kinase involved in the DNA damage response.

Future research should focus on a systematic validation of these hypotheses. This includes not only the in vitro assays described but also cell-based assays to confirm target engagement and phenotypic outcomes. Techniques such as cellular thermal shift assays (CETSA) can confirm target binding in a cellular context, while phosphoproteomics can provide a global view of the signaling pathways affected by the compound. A thorough understanding of its multifaceted mechanism of action will be paramount in guiding the further development of Bis(4-amino-1-anthraquinonyl)amine as a potential therapeutic agent.

References

-

Al-Warhi, T., et al. (2021). Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies. RSC Advances, 11(62), 39357-39375. [Link]

-

Taher, A. T., & Hegazy, G. H. (2013). Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents. Archives of Pharmacal Research, 36(5), 573-578. [Link]

-

Gour, H., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(57), 36137-36158. [Link]

-

Gour, H., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(57), 36137-36158. [Link]

-

Pang, J. G., et al. (2022). The DNA-topoisomerase Inhibitors in Cancer Therapy. International Journal of Molecular Sciences, 23(8), 4433. [Link]

-

Romero, A. H., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 888493. [Link]

-

Nicolaou, K. C., et al. (2010). Total Synthesis and Biological Evaluation of (+)- and (–)-Bisanthraquinone Antibiotic BE-43472B and Related Compounds. Journal of the American Chemical Society, 132(38), 13453–13470. [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

-

Wang, J., et al. (2020). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 11(11), 1239-1254. [Link]

-

Shchekotikhin, A. E., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(2), 131-139. [Link]

-

Huang, H. S., et al. (2008). Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates. Bioorganic & Medicinal Chemistry, 16(2), 893-902. [Link]

-

Zee-Cheng, R. K., & Cheng, C. C. (1982). Structure-activity relationship study of anthraquinones: 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione, an analog of an established antineoplastic agent. Journal of Medicinal Chemistry, 25(3), 333-335. [Link]

-

Li, Y., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Pharmacology Research & Perspectives, 11(4), e01111. [Link]

-

Hartshorn, M. J., et al. (2007). Methods of Exploring Protein-Ligand Interactions to Guide Medicinal Chemistry Efforts. Current Protocols in Medicinal Chemistry, 36(1), 1.16.1-1.16.27. [Link]

-

Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. Current Genomics, 5(7), 577-587. [Link]

-

Lee, S. H., & Lee, J. H. (2018). Apoptosis Detection Assays. Methods in Molecular Biology, 1691, 1-7. [Link]

-

Bentham Science Publishers. (n.d.). Anthraquinone Derivatives as Potent Anti-Cancer Agents. Retrieved from [Link]

-

Allucent. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

-

Besterman, J. M., et al. (1989). DNA intercalation and inhibition of topoisomerase II. The Journal of Biological Chemistry, 264(3), 1325-1330. [Link]

-

Besterman, J. M., et al. (1989). DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs. The Journal of Biological Chemistry, 264(3), 1325-1330. [Link]

-

Chen, Y. L., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6123. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

-

Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

Cipriano, M., et al. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology, 13, 911005. [Link]

-

Kupi, A., et al. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. International Journal of Molecular Sciences, 25(1), 335. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

-

Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. [Link]

-

Pommier, Y. (2006). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. The Journal of Biological Chemistry, 281(41), 30731-30735. [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

Gokel, G., Meisel, J. W., & Patel, M. B. (2022). Bis-amino acid based compound and use thereof. US Patent 11,213,512 B2. [Link]

-

Bio-Resource. (2020, September 23). Analysing Protein-Ligand Interactions : Tutorial. YouTube. [Link]

-

Haciosmanoglu, E., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 4, 271-276. [Link]

-

Al-Hiyari, Y. A., et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Pharmaceuticals, 17(2), 154. [Link]

-

Johnson, G. L., & Stuhlmiller, T. J. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 989. [Link]

-

Global Substance Registration System. (n.d.). BIS(4-AMINO-1-ANTHRAQUINONYL)AMINE. Retrieved from [Link]

Sources

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis and Biological Evaluation of (+)- and (–)-Bisanthraquinone Antibiotic BE-43472B and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

- 7. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity of Anthraquinone Derivatives

Introduction: The Significance of Anthraquinones and the Need for Robust Cytotoxicity Profiling

Anthraquinone derivatives, a class of aromatic organic compounds, are of significant interest in drug discovery and development due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Prominent examples like mitoxantrone are established anticancer agents, highlighting the therapeutic potential of this chemical scaffold.[2] However, the translation of these promising compounds from the laboratory to the clinic necessitates a thorough evaluation of their cytotoxic profiles. Understanding the concentration at which a compound becomes toxic to cells is a critical early step in assessing its therapeutic index and potential side effects.

This comprehensive guide provides detailed protocols for assessing the in vitro cytotoxicity of anthraquinone derivatives. We will delve into the mechanisms of action of these compounds and explore a suite of robust, validated assays to quantify their effects on cell viability and proliferation. The focus is not merely on procedural steps but on the underlying scientific principles, ensuring that researchers can select the most appropriate assay for their specific research question, troubleshoot potential issues, and interpret their data with confidence.

Mechanistic Insights: How Anthraquinones Exert Cytotoxic Effects

The cytotoxic effects of anthraquinone derivatives are often multifaceted. One of the primary mechanisms involves the generation of reactive oxygen species (ROS).[3] This oxidative stress can trigger a cascade of cellular events, including damage to DNA, proteins, and lipids, ultimately leading to apoptosis (programmed cell death).[3] Specifically, some anthraquinones can induce the collapse of the mitochondrial transmembrane potential, leading to the release of cytochrome c and the activation of caspases 9 and 3, key executioners of the apoptotic pathway.[3] Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cell division and proliferation.[1] Given these mechanisms, assays that measure metabolic activity, cell membrane integrity, and lysosomal function are particularly well-suited for evaluating the cytotoxicity of this class of compounds.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is paramount for generating reliable and meaningful data. Several factors should be considered, including the specific research question, the properties of the anthraquinone derivative being tested, the cell type used, and the available laboratory equipment. Here, we compare four widely used and validated assays:

| Assay | Principle | Advantages | Disadvantages | Best Suited For |

| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[4][5] | Well-established, cost-effective, and suitable for high-throughput screening.[5] | Requires a solubilization step for the formazan crystals, which can introduce variability. Potential for interference from colored compounds. | Initial screening of a large number of anthraquinone derivatives to determine their general cytotoxic potential. |

| alamarBlue™ (Resazurin) Assay | A fluorometric/colorimetric assay where the redox indicator resazurin is reduced to the highly fluorescent resorufin by metabolically active cells.[6] | Non-toxic to cells, allowing for kinetic monitoring of cytotoxicity over time. Highly sensitive and has a broad dynamic range.[7][8] | Can be sensitive to changes in the cellular redox environment that are not directly related to cytotoxicity. | Time-course studies to understand the kinetics of cytotoxicity and for multiplexing with other assays. |

| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10] | Sensitive and cost-effective. Measures a different cellular function (lysosomal integrity) compared to metabolic assays, providing complementary information.[9] | The dye can be toxic to some cell types at high concentrations or with prolonged exposure. | Confirming cytotoxic effects observed with metabolic assays and investigating lysosomal-mediated cell death pathways. |

| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] | Directly measures cell death by assessing membrane integrity. The supernatant can be assayed without lysing the remaining cells. | Less sensitive for detecting early apoptotic events where the membrane is still intact. Can be affected by LDH present in serum. | Detecting late-stage apoptosis and necrosis where cell membrane integrity is compromised. |

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing each of the discussed cytotoxicity assays. It is crucial to maintain sterile conditions throughout all cell culture procedures.

General Cell Culture and Compound Preparation

Prior to any cytotoxicity assay, the following general steps should be performed:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).[13]

-

Compound Preparation: Prepare a stock solution of the anthraquinone derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment.[14] It is important to include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) to account for any solvent-induced cytotoxicity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity.[5]

Workflow Diagram:

Caption: MTT Assay Workflow.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Following treatment with the anthraquinone derivatives, carefully remove the culture medium from each well.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[15]

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[15][16]

-

After incubation, carefully remove the MTT solution.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[18]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: alamarBlue™ (Resazurin) Assay

This assay provides a sensitive and non-toxic measure of cell viability.[7]

Workflow Diagram:

Caption: alamarBlue™ Assay Workflow.

Materials:

-

alamarBlue™ reagent

Procedure:

-

Following treatment with the anthraquinone derivatives, add alamarBlue™ reagent to each well, typically at 10% of the culture volume.[19]

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and density.[19]

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[19]

Protocol 3: Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[9]

Workflow Diagram:

Caption: Neutral Red Uptake Assay Workflow.

Materials:

-

Neutral red solution (e.g., 50 µg/mL in culture medium)

-

PBS

-

Desorb solution (e.g., 1% acetic acid in 50% ethanol)

Procedure:

-

Following treatment, remove the culture medium and add 100 µL of medium containing neutral red to each well.[20]

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.[9]

-

Remove the neutral red-containing medium and wash the cells with PBS.[10]

-

Add 150 µL of the desorb solution to each well to extract the dye from the lysosomes.[20]

-

Shake the plate for 10 minutes to ensure complete dye solubilization.[20]

-

Measure the absorbance at 540 nm using a microplate reader.

Protocol 4: LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[11]

Workflow Diagram:

Caption: LDH Release Assay Workflow.

Materials:

-

LDH assay kit (containing reaction mixture and stop solution)

Procedure:

-

Following treatment, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[21]

-

Add the LDH reaction mixture to each well containing the supernatant.[12]

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

-

Add the stop solution provided in the kit to each well.[21]

-

Measure the absorbance at 490 nm using a microplate reader.[12]

Data Analysis and Interpretation

The primary output of these assays is a measure of cell viability or cytotoxicity, which is then used to determine the potency of the anthraquinone derivative.

Data Analysis Workflow:

Caption: Data Analysis Workflow.

-

Background Subtraction: Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other wells.

-

Normalization: Express the data as a percentage of the vehicle-treated control cells, which represents 100% viability.

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the anthraquinone derivative concentration.

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability. This is typically calculated using non-linear regression analysis software. According to the American National Cancer Institute, compounds with IC50 values lower than 30 µM are considered promising anticancer agents for further development.[22]

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the in vitro cytotoxicity assessment of anthraquinone derivatives. By carefully selecting the appropriate assay and adhering to best practices in experimental execution and data analysis, researchers can obtain reliable and reproducible results that are crucial for the advancement of these compounds in the drug discovery pipeline. It is often advisable to use at least two different assays that measure distinct cellular parameters to confirm the cytotoxic effects and gain a more comprehensive understanding of the compound's mechanism of action. Future studies may involve more in-depth mechanistic investigations, such as flow cytometry-based apoptosis assays or Western blotting for key signaling proteins, to further elucidate the cellular pathways affected by these promising therapeutic agents.[1][23]

References

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

ProQuest. (n.d.). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

-

Yang, J., Li, H., Chen, Y. Y., Wang, X. J., Shi, G. Y., Hu, Q. S., Kang, X. L., Lu, Y., Tang, X. M., Guo, Q. S., & Yi, J. (2005). Anthraquinones sensitize tumor cells to arsenic cytotoxicity in vitro and in vivo via reactive oxygen species-mediated dual regulation of apoptosis. Free Radical Biology and Medicine, 38(1), 119–130. Retrieved from [Link]

-

Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

-

protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Methods in Molecular Biology, 290, 87–94. Retrieved from [Link]

-

Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

-

Nguyen, H. T. L., Le, T. H. T., Nguyen, T. T. T., Tran, T. D., Duong, T. H., Van, T. T. T., Vo, D. V., & Le, T. H. (2018). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. BMC Complementary and Alternative Medicine, 18(1), 205. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Toxys. (n.d.). Alamar Blue assay. Retrieved from [Link]

-

RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

-

Kumar, V., Mahajan, N., Singh, G., & Kumar, V. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Journal of Biomolecular Structure & Dynamics, 39(17), 6529–6551. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. Retrieved from [Link]

-

Lupu, A., Dinu, D., & Stoian, G. (2021). The alamar blue assay in the context of safety testing of nanomaterials. Toxicology Reports, 8, 1481–1487. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

-

Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

Sources

- 1. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - ProQuest [proquest.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Anthraquinones sensitize tumor cells to arsenic cytotoxicity in vitro and in vivo via reactive oxygen species-mediated dual regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. allevi3d.com [allevi3d.com]

- 7. toxys.com [toxys.com]

- 8. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 11. ozbiosciences.com [ozbiosciences.com]

- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. scribd.com [scribd.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. qualitybiological.com [qualitybiological.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

A Robust LC-MS/MS-Based Workflow for the Identification of Bis(4-amino-1-anthraquinonyl)amine Metabolites

An Application Note for Drug Metabolism Researchers

Abstract

The characterization of metabolic pathways is a cornerstone of drug development, essential for evaluating the safety and efficacy of new chemical entities. Bis(4-amino-1-anthraquinonyl)amine, a compound based on the anthraquinone scaffold, requires thorough metabolic profiling to support regulatory submissions and understand its pharmacological profile. This application note presents a comprehensive, step-by-step protocol for the identification of its metabolites using in vitro incubation with human liver microsomes (HLMs) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail optimized methods for sample preparation, chromatographic separation, and mass spectrometric analysis, explaining the scientific rationale behind each step to ensure a robust and reproducible workflow. This guide is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction: The Imperative for Metabolite Identification

Bis(4-amino-1-anthraquinonyl)amine (Molecular Formula: C₂₈H₁₇N₃O₄, MW: 459.45 g/mol ) is a molecule of interest with a complex aromatic structure.[1] The metabolic fate of such a compound is of critical importance in drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the safety testing of drug metabolites (a practice known as MIST) that are found in humans at concentrations greater than 10% of the total drug-related exposure.[2][3] Early identification of metabolic pathways helps to:

-

Identify "Metabolic Soft Spots": Pinpoint sites on the molecule susceptible to enzymatic modification, guiding medicinal chemists in designing more stable analogues.[4]

-

Ensure Safety Profile: Determine if metabolites are pharmacologically active or potentially toxic.[5]

-

Guide Toxicology Species Selection: Compare metabolic profiles across species to ensure that the animal models used in nonclinical safety studies are exposed to all significant human metabolites.[6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for these studies, offering the sensitivity and specificity required to detect and structurally elucidate low-abundance metabolites in complex biological matrices.[7][8] This guide provides a self-validating protocol designed to deliver high-confidence metabolite identification.

Predicted Metabolic Pathways

The structure of Bis(4-amino-1-anthraquinonyl)amine suggests susceptibility to common Phase I and Phase II metabolic reactions. Understanding these potential transformations is key to predicting the mass shifts that will be targeted during data analysis.

-

Phase I Reactions (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.

-

Hydroxylation (+16 Da): Addition of a hydroxyl group (-OH) to the aromatic rings or N-dealkylation followed by hydroxylation.

-

Oxidation (+16 Da): Formation of N-oxides on the amine functionalities.

-

Reduction (-2 Da / +2 Da): Reduction of the quinone carbonyls to hydroquinones.

-

-

Phase II Reactions (Conjugation): An endogenous molecule is added to the parent drug or a Phase I metabolite, typically to increase water solubility and facilitate excretion.

-

Glucuronidation (+176 Da): Conjugation with glucuronic acid, a very common pathway for compounds with hydroxyl or amine groups.

-

Sulfation (+80 Da): Conjugation with a sulfonate group.

-

The following diagram illustrates these potential metabolic transformations.

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Protocols

Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes the incubation of the parent drug with HLMs to generate metabolites. The inclusion of NADPH is critical, as it is the essential cofactor for CYP450 enzyme activity. A control incubation without NADPH helps differentiate CYP-mediated metabolism from other chemical degradation.

Materials:

-

Bis(4-amino-1-anthraquinonyl)amine (Parent Drug)

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Acetonitrile (ACN), LC-MS grade, chilled to -20°C

-

Dimethyl Sulfoxide (DMSO), LC-MS grade

-

Incubator/Water Bath (37°C)

Procedure:

-

Prepare Parent Drug Stock: Dissolve Bis(4-amino-1-anthraquinonyl)amine in DMSO to a final concentration of 10 mM.

-

Prepare Incubation Mix: In a microcentrifuge tube, prepare a master mix (for N=3 replicates + controls). For each 1 mL final volume:

-

780 µL of 0.5 M Potassium Phosphate Buffer (pH 7.4)

-

100 µL of NADPH Regenerating System Solution A

-

10 µL of HLM suspension (final concentration: 0.2 mg/mL)

-

-

Pre-incubation: Pre-warm the incubation mix at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction:

-

Test Samples: Add 1 µL of the 10 mM parent drug stock solution to the pre-warmed incubation mix (final concentration: 10 µM).

-

Control (No NADPH): Prepare a separate incubation mix without the NADPH system. Add the parent drug as above.

-

Control (Vehicle): Add 1 µL of DMSO to an incubation mix containing the NADPH system.

-

-

Incubation: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 2 mL ACN to the 1 mL reaction). This precipitates the microsomal proteins.

-

Protein Removal: Vortex the tubes vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube for the next step (evaporation or direct injection if concentration is not needed).

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

While the supernatant from protein precipitation can be analyzed directly, a subsequent SPE cleanup is highly recommended to remove phospholipids and other endogenous components that can cause significant ion suppression in the MS source, thereby improving detection sensitivity.[8]

Materials:

-

Supernatant from Protocol 1

-

Mixed-Mode SPE Cartridges (e.g., C18 with a strong anion exchanger)

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA), 99%

-

Ammonium Hydroxide (NH₄OH)

-

Nitrogen Evaporator (e.g., N-EVAP)

Procedure:

-

Condition SPE Cartridge:

-

Pass 1 mL of MeOH through the cartridge.

-

Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.

-

-

Load Sample: Load the entire supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash Step:

-

Wash with 1 mL of water containing 5% MeOH to remove salts and polar interferences.

-

-

Elute Analytes:

-

Elute the parent drug and metabolites with 1 mL of a 90:10 ACN:MeOH solution containing 0.1% FA.

-

-

Evaporate to Dryness: Place the elution fraction in a nitrogen evaporator and dry the sample completely under a gentle stream of nitrogen at 30-35°C.[9]

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase condition (e.g., 95:5 Water:ACN with 0.1% FA). Vortex thoroughly and transfer to an LC autosampler vial. The sample is now ready for analysis.

The entire workflow is summarized in the diagram below.

Caption: Overall experimental workflow for metabolite generation and sample preparation.

LC-MS/MS Analytical Method

This section provides a starting point for the analytical method. Parameters should be optimized for the specific instrumentation used.

Liquid Chromatography

A reversed-phase C18 column is a standard choice for separating compounds of intermediate polarity like anthraquinones and their metabolites. A gradient elution is necessary to separate the more polar metabolites from the parent drug.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for the parent and its metabolites. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes good peak shape and ionization in positive mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting analytes. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | |

| Gradient | 5% B to 95% B over 15 min | A broad gradient to ensure elution of both polar metabolites and the parent drug. |

Tandem Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is generally effective for compounds with amine groups. The analysis should involve a full scan to survey for all potential metabolites, followed by data-dependent product ion scans to obtain fragmentation data for structural confirmation. The fragmentation of the anthraquinone core typically involves sequential losses of carbon monoxide (CO, 28 Da).[10][11]

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | ESI, Positive | The amino groups are readily protonated to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |

| Source Temp. | 150 °C | |

| Desolvation Temp. | 400 °C | |

| Scan Mode 1 | Full Scan (MS1) | Range: m/z 100-1000. To detect parent drug and all potential metabolites. |

| Scan Mode 2 | Data-Dependent MS/MS | Acquire product ion scans for the top 5 most intense ions from the full scan. |

| Collision Gas | Argon | |

| Collision Energy | 20-40 eV (Ramped) | A ramped energy ensures generation of a wide range of fragment ions. |

Data Analysis and Interpretation

The identification of metabolites is a systematic process of comparing the data from the test incubations against the controls.

-

Extract Ion Chromatograms (EICs): Based on the predicted metabolic transformations (Table 1), extract the ion chromatograms for the expected m/z values of potential metabolites.

-

Compare with Controls: A true metabolite peak should be present in the test sample but absent or significantly lower in the "No NADPH" and "Vehicle" control samples.

-

Analyze MS/MS Spectra: The fragmentation pattern of a metabolite should be logically related to the parent drug. Look for common core fragments and fragments that retain the metabolic modification. For example, a hydroxylated metabolite (m/z 476.1) should fragment to ions that are 16 Da higher than the corresponding fragments of the parent drug (m/z 460.1).

-

Propose Structure: Based on the mass shift and the fragmentation pattern, propose a putative structure for the metabolite.

Table 1: Predicted Metabolites and Their Expected m/z Values

| Metabolic Reaction | Mass Shift (Da) | Predicted [M+H]⁺ (m/z) |

| Parent Drug | 0 | 460.1 |

| Hydroxylation | +15.99 | 476.1 |

| N-Oxidation | +15.99 | 476.1 |

| Glucuronidation | +176.03 | 636.2 |

| Sulfation | +79.96 | 540.1 |

| Hydroxylation + Glucuronidation | +192.02 | 652.2 |

Conclusion

This application note provides a comprehensive and scientifically grounded workflow for the identification of Bis(4-amino-1-anthraquinonyl)amine metabolites. By combining a robust in vitro incubation method, effective sample cleanup, and high-resolution LC-MS/MS analysis, researchers can confidently characterize the metabolic fate of this compound. The inclusion of appropriate controls and a systematic data analysis strategy ensures the integrity of the results, providing crucial information to guide drug development and meet regulatory expectations.

References

-

Global Substance Registration System (GSRS). BIS(4-AMINO-1-ANTHRAQUINONYL)AMINE. U.S. Food and Drug Administration. [Link]

-

Dalvie, D., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry. [Link]

-

Krzyzaniak, A., et al. (2018). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Journal of Mass Spectrometry. [Link]

-

Henion, J., et al. (1999). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. [Link]

-

Zhang, Y., et al. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. Analytical Methods. [Link]

-

U.S. Food and Drug Administration (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

-

Bioanalysis Zone (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. [Link]

-